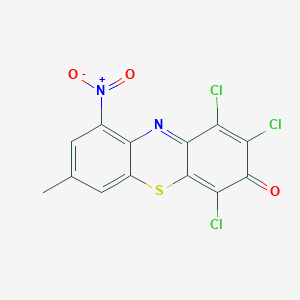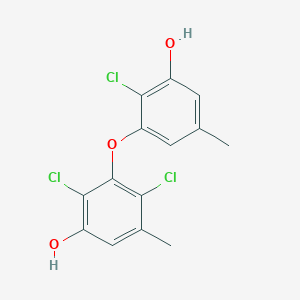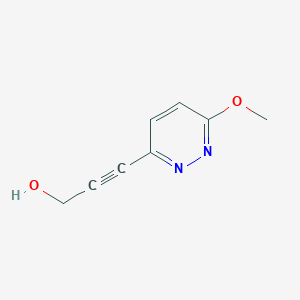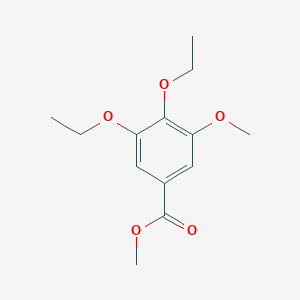
2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino groups at positions 2 and 4, a hydroxy-nitropentyl group at position 5, and a keto group at position 6. Its unique structure suggests potential utility in medicinal chemistry and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as a β-keto ester, the pyrimidine ring can be constructed through a series of condensation reactions with guanidine or its derivatives.
Introduction of the Hydroxy-Nitropentyl Group: The hydroxy-nitropentyl group can be introduced via a nitration reaction followed by reduction and subsequent hydroxylation.
Final Assembly: The final compound is obtained by coupling the pyrimidine core with the hydroxy-nitropentyl group under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to scale up the process. This includes:
Batch or Continuous Flow Reactors: To handle large volumes and maintain consistent reaction conditions.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Quality Control: Rigorous testing to ensure the compound meets industry standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 2,4-diamino-5-(5-oxo-1-nitropentan-2-yl)-1H-pyrimidin-6-one.
Reduction: Formation of 2,4-diamino-5-(5-hydroxy-1-aminopentan-2-yl)-1H-pyrimidin-6-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Biochemical Research: Studying enzyme inhibition, receptor binding, and metabolic pathways.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of 2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-diamino-6-hydroxypyrimidine: Lacks the hydroxy-nitropentyl group, making it less complex.
5-nitro-2,4-diaminopyrimidine:
2,4-diamino-5-(5-hydroxy-1-methylpentan-2-yl)-1H-pyrimidin-6-one: Similar structure but with a methyl group instead of a nitro group, altering its chemical properties.
Uniqueness
2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one is unique due to the presence of both hydroxy and nitro groups on the pentyl chain, which provides a distinct set of chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
656830-83-0 |
|---|---|
Formule moléculaire |
C9H15N5O4 |
Poids moléculaire |
257.25 g/mol |
Nom IUPAC |
2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H15N5O4/c10-7-6(8(16)13-9(11)12-7)5(2-1-3-15)4-14(17)18/h5,15H,1-4H2,(H5,10,11,12,13,16) |
Clé InChI |
FLTUGUDVUXXQOB-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C[N+](=O)[O-])C1=C(N=C(NC1=O)N)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-](/img/structure/B12546585.png)
![1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B12546589.png)


![2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol](/img/structure/B12546614.png)




![(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol](/img/structure/B12546641.png)

![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)
![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)
